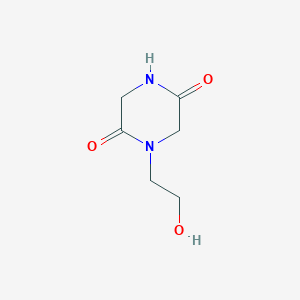

1-(2-Hydroxyethyl)piperazine-2,5-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-2-1-8-4-5(10)7-3-6(8)11/h9H,1-4H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSLUKCGZJOZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600155 | |

| Record name | 1-(2-Hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143411-79-4 | |

| Record name | 1-(2-Hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Hydroxyethyl Piperazine 2,5 Dione and Analogues

Divergent and Convergent Synthetic Routes to the Piperazine-2,5-dione Core

The synthesis of the piperazine-2,5-dione core can be approached through various strategies, broadly categorized as divergent and convergent routes. wikipedia.org Divergent synthesis involves the construction of a library of compounds from a common intermediate, while convergent synthesis joins separate, pre-synthesized fragments.

Self-Condensation Reactions for Diketopiperazine Formation

The most classical and straightforward method for constructing the piperazine-2,5-dione ring is the cyclodimerization of amino acids. researchgate.net This approach typically involves the heating of an amino acid or its ester derivative, leading to a self-condensation reaction that forms the six-membered diketopiperazine ring. For instance, the simplest DKP, piperazine-2,5-dione itself (also known as cyclo(Gly-Gly)), can be prepared by heating glycine (B1666218) in a high-boiling solvent like ethylene (B1197577) glycol. wordpress.com

While direct self-condensation of an N-hydroxyethylated amino acid could theoretically yield 1-(2-Hydroxyethyl)piperazine-2,5-dione, this route is often complicated by side reactions and purification challenges. A more common and controlled approach is the cyclization of a linear dipeptide. csu.edu.au This method allows for the stepwise assembly of the dipeptide precursor, which can then be induced to cyclize, often under thermal conditions or with the aid of a coupling agent. However, diketopiperazine formation can also be an undesired side reaction during solid-phase peptide synthesis, particularly when proline is the penultimate C-terminal residue. nih.govdigitellinc.com

Macrocyclization and Late-Stage Ring Construction Strategies

In the context of more complex molecules, particularly macrocycles incorporating a piperazine-2,5-dione moiety, the ring can be formed at a later stage of the synthesis. nih.gov Late-stage functionalization and ring construction are powerful strategies that allow for the introduction of key structural motifs towards the end of a synthetic sequence. nih.gov For example, a synthetic route towards analogues of the antibiotic bicyclomycin (B1666983) involved the construction of the piperazine-2,5-dione ring at a late stage. cdnsciencepub.com This approach can be advantageous when the DKP core is sensitive to reaction conditions used in the earlier steps of the synthesis. Macrocyclization strategies, such as ring-closing metathesis (RCM) and azide-alkyne cycloadditions, are also employed to create larger ring systems that may contain the piperazine-2,5-dione unit. core.ac.ukcam.ac.uk

Functionalization of Pre-formed Diketopiperazine Scaffolds

A highly versatile and widely used approach for the synthesis of substituted diketopiperazines involves the functionalization of a pre-formed piperazine-2,5-dione core. csu.edu.auresearchgate.net This strategy avoids potential complications during the cyclization step and allows for a modular and divergent approach to a wide variety of analogues. The nitrogen atoms of the piperazine-2,5-dione ring can be acylated or alkylated to introduce various substituents. chemrxiv.org For instance, condensation reactions with aldehydes can be performed on the pre-formed DKP core to yield unsaturated derivatives, which can be further modified. csu.edu.aumdpi.com This method offers a convenient pathway to asymmetrically substituted diketopiperazines. mdpi.com The synthesis of this compound can be readily envisioned through the N-alkylation of piperazine-2,5-dione with a suitable two-carbon electrophile containing a protected hydroxyl group, followed by deprotection.

Regioselective and Stereoselective Introduction of the Hydroxyethyl (B10761427) Moiety

The introduction of the hydroxyethyl group onto the piperazine-2,5-dione scaffold requires careful control of regioselectivity and, for chiral analogues, stereoselectivity.

N-Alkylation and Acylation Strategies for Hydroxyethylation

N-alkylation is a common method for introducing substituents onto the nitrogen atoms of the piperazine-2,5-dione ring. baranlab.org To synthesize this compound, piperazine-2,5-dione can be treated with a suitable base, such as sodium hydride, to generate the corresponding anion, which then reacts with an electrophile like 2-bromoethanol (B42945) or ethylene oxide. baranlab.org The use of a protecting group for the hydroxyl function, such as a silyl (B83357) ether or a benzyl (B1604629) ether, may be necessary to prevent side reactions, followed by a deprotection step. For example, the alkylation of 1-(2-hydroxyethyl)piperazine with epibromohydrin (B142927) has been reported, demonstrating the feasibility of such transformations on a related piperazine (B1678402) core. mdpi.com

Acylation strategies can also be employed, for instance, by reacting the piperazine-2,5-dione with an acylating agent containing the hydroxyethyl moiety. However, for the direct introduction of a hydroxyethyl group, N-alkylation is generally the more direct approach.

| Reagent | Conditions | Product | Notes |

| 2-Bromoethanol | Base (e.g., NaH) in an inert solvent (e.g., DMF) | This compound | Direct alkylation. |

| Ethylene oxide | Base catalysis | This compound | Ring-opening reaction with the DKP anion. |

| 2-(Benzyloxy)ethyl bromide | Base, followed by deprotection (e.g., hydrogenolysis) | This compound | Alkylation with a protected hydroxyethyl group. |

Synthesis of Chiral 3,6-Bis(2-hydroxyethyl)piperazine-2,5-diones

The synthesis of chiral disubstituted piperazine-2,5-diones, such as 3,6-bis(2-hydroxyethyl)piperazine-2,5-dione, can be achieved through the cyclodimerization of the corresponding chiral amino acid precursors. In this case, α-amino-γ-butyrolactone can serve as a key starting material. chemicalbook.com The cyclization of this precursor can lead to the formation of the desired 3,6-bis(2-hydroxyethyl)piperazine-2,5-dione. The stereochemistry of the final product (cis or trans) is determined by the stereochemistry of the starting amino acid and the reaction conditions. For example, the (S)-enantiomer of 3,6-bis(2-hydroxyethyl)piperazine-2,5-dione has been synthesized. cymitquimica.comguidechem.com

The stereoselective synthesis of such compounds is of significant interest as the spatial arrangement of the substituents can have a profound impact on their biological activity. The relative stereochemistry of the substituents on the piperazine-2,5-dione ring can be controlled by employing stereochemically pure starting materials or by using diastereoselective reactions. nih.gov

| Starting Material | Product | Stereochemistry |

| (S)-α-Amino-γ-butyrolactone | (3S,6S)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | cis |

| Racemic α-Amino-γ-butyrolactone | Mixture of cis- and trans-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | Mixture of diastereomers |

Control of Stereoisomer Formation (e.g., cis and trans isomers)

The spatial arrangement of substituents on the piperazine-2,5-dione ring is crucial for the biological activity of these compounds. Consequently, the control of stereoisomer formation, particularly of cis and trans isomers, is a significant aspect of their synthesis. While direct synthesis of this compound with specific stereocontrol is not extensively detailed in the available literature, methodologies applied to analogous substituted diketopiperazines provide a foundational framework.

A prevalent strategy for achieving stereocontrol involves the hydrogenation of unsaturated precursors. For instance, the condensation of aromatic aldehydes with a piperazine-2,5-dione core can yield (Z,Z)-(benzylidene)piperazine-2,5-diones. Subsequent hydrogenation of these exocyclic double bonds can lead to the formation of new stereocenters. Research has demonstrated that under specific hydrogenation conditions, the cis isomer is often formed as the major product. nih.govcsu.edu.au The identification and quantification of the resulting cis and trans isomers are typically accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, with confirmation by X-ray crystallography. nih.govcsu.edu.au

For the targeted synthesis of a specific stereoisomer of a this compound analogue, a proposed route could involve the synthesis of a suitable unsaturated precursor, followed by a stereoselective reduction. The choice of catalyst and reaction conditions would be paramount in directing the stereochemical outcome.

Table 1: Stereoisomer Distribution in the Hydrogenation of a Model (Z,Z)-(benzylidene)piperazine-2,5-dione

| Catalyst | Hydrogen Pressure | Temperature (°C) | Major Isomer | Reference |

|---|

Note: This table is illustrative and based on data for analogous compounds, as specific data for this compound precursors is not available.

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are critical for the efficient and selective synthesis of this compound and its analogues. The synthesis of N-substituted diketopiperazines can be approached through the cyclization of a corresponding dipeptide precursor. psu.edu

In the context of stereoselective synthesis via hydrogenation of unsaturated precursors, palladium on carbon (Pd/C) is a commonly employed catalyst. nih.gov The optimization of reaction conditions such as hydrogen pressure, temperature, and solvent can significantly influence both the reaction rate and the stereoselectivity. For example, higher pressures and temperatures may be required to achieve complete reduction of the precursor. nih.gov

For the cyclization of a linear dipeptide precursor to form the diketopiperazine ring, various coupling agents and conditions can be utilized. The rate of cyclization can be influenced by the nature of the amino acid residues and any substituents on the nitrogen atoms. psu.edu For instance, the synthesis of 1-hydroxypiperazine-2,5-diones, which are structurally related to the target compound, has been achieved by the cyclization of N-hydroxy and N-benzyloxydipeptide methyl esters. psu.edu This suggests that a similar approach could be viable for this compound.

The optimization of these reactions would involve screening different catalysts (for hydrogenation routes) or cyclization promoters, as well as varying parameters like temperature, reaction time, and solvent to maximize the yield and purity of the desired product.

Mechanistic Investigations of Synthesis Pathways

The primary pathway for the formation of the piperazine-2,5-dione ring is the intramolecular cyclization of a dipeptide. The generally accepted mechanism involves a nucleophilic attack by the N-terminal amino group on the carbonyl carbon of the second amino acid residue. acs.org This process results in the formation of a tetrahedral intermediate, which then collapses to form the six-membered diketopiperazine ring with the elimination of a molecule of water (or an alcohol if starting from a dipeptide ester).

For an N-substituted dipeptide, such as a precursor to this compound, the mechanism is expected to follow a similar course. The presence of the 2-hydroxyethyl group on one of the nitrogen atoms may influence the rate of cyclization due to steric and electronic effects, but the fundamental steps of the nucleophilic attack and subsequent ring closure would remain the same.

Studies on analogous systems, such as the cyclization of N-hydroxydipeptide methyl esters, have shown that these compounds cyclize at a significantly faster rate compared to their unsubstituted counterparts. psu.edu This suggests that the electronic nature of the N-substituent can play a crucial role in the kinetics of the cyclization reaction. A detailed mechanistic investigation for the synthesis of this compound would likely involve kinetic studies to understand the influence of the N-(2-hydroxyethyl) group on the rate of cyclization, as well as computational modeling to elucidate the transition state of the ring-closing step.

Mechanistic Studies of Chemical Reactivity and Derivatization

Reactivity Profiles of the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring, a cyclic dipeptide scaffold, is a common motif in many bioactive natural and synthetic molecules. csu.edu.au Its reactivity is centered around the two amide linkages and the adjacent methylene carbons.

The piperazine-2,5-dione ring possesses both nucleophilic and electrophilic sites. The nitrogen atoms of the amide groups are nucleophilic and can undergo reactions such as N-alkylation and N-acylation. wikipedia.org For instance, acetylation of the amide nitrogens is a critical step in activating the ring for subsequent condensation reactions. This modification increases the acidity of the protons on the adjacent methylene carbons (α-protons), facilitating their deprotonation. csu.edu.au

The carbonyl carbons, characteristic of amide functions, are electrophilic and susceptible to attack by strong nucleophiles. This is most evident in reductive transformations where hydride reagents target these centers.

A significant aspect of piperazine-2,5-dione chemistry is its ability to undergo condensation reactions at the C-3 and C-6 positions with aldehydes and ketones. To facilitate this, the ring is typically first N,N'-diacetylated. The resulting 1,4-diacetylpiperazine-2,5-dione (B1297580) has sufficiently acidic α-protons to be deprotonated by a base, forming an enolate that can then react with an aldehyde in an aldol-type condensation. csu.edu.ausemanticscholar.org

This methodology allows for the synthesis of both symmetrical and unsymmetrical bis-arylidene derivatives. mdpi.com The reaction with various benzaldehydes, for example, typically proceeds to exclusively form (Z,Z)-configured bis(benzylidene)piperazine-2,5-diones. chemrxiv.orgresearchgate.net The stepwise nature of the condensation when using 1,4-diacetylpiperazine-2,5-dione allows for the controlled synthesis of mono-arylidene and unsymmetrical bis-arylidene products. mdpi.com

| Aldehyde Reactant | Base/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Methoxybenzaldehydes | K₂CO₃ / DMF | Room Temperature | Homo- and Hetero-dimeric bis(methoxybenzylidene)piperazine-2,5-diones | csu.edu.auchemrxiv.org |

| Thiophene-3-carboxaldehyde | N/A | N/A | Symmetrical bis-arylidene | mdpi.com |

| Indole-3-carboxaldehyde | N/A | N/A | Symmetrical bis-arylidene | mdpi.com |

Derivatives of the piperazine-2,5-dione ring can undergo several types of reductive transformations.

Reduction of Exocyclic Double Bonds: The arylidene C=C double bonds formed during condensation reactions can be readily reduced. Catalytic hydrogenation, often using palladium on carbon (Pd/C) at elevated pressure and temperature, effectively converts the bis(benzylidene) derivatives into bis(benzyl)piperazine-2,5-diones. csu.edu.auchemrxiv.org This reduction of the exocyclic alkenes typically results in a mixture of cis and trans diastereomers. csu.edu.aucsu.edu.au

Reduction of Amide Carbonyls: The core amide groups of the piperazine-2,5-dione ring can be reduced to amines using powerful reducing agents like lithium aluminium hydride (LiAlH₄). This transformation converts the diketopiperazine into the corresponding chiral piperazine (B1678402), completely altering the ring's chemical nature. wikipedia.org

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| (Z,Z)-bis(benzylidene)piperazine-2,5-diones | H₂, Pd/C | 50 bar, 80-100 °C | cis/trans-bis(benzyl)piperazine-2,5-diones | csu.edu.auchemrxiv.org |

| Chiral 2,5-diketopiperazine | Lithium aluminium hydride (LiAlH₄) | N/A | Chiral piperazine | wikipedia.org |

The piperazine-2,5-dione ring can also undergo oxidative reactions, although this is less common than condensation or reduction. Studies have shown that N-blocked piperazine-2,5-dione derivatives can be oxidized, leading to dehydrogenation. For example, treatment with a solution of sulfur in dimethylformamide can achieve this transformation. rsc.org Alternatively, using lead tetra-acetate as the oxidant on certain derivatives can introduce an acetoxy group, affording acetoxylated products. rsc.org Biosynthetic pathways of some natural products also involve oxidative transformations of the diketopiperazine core. mdpi.com

Complexation Chemistry: Formation of Metal Co-ordination Compounds

The presence of multiple heteroatoms (two nitrogen atoms, two carbonyl oxygen atoms, and one hydroxyl oxygen atom) makes 1-(2-Hydroxyethyl)piperazine-2,5-dione a potential ligand for the formation of metal coordination compounds. While specific studies on the complexation chemistry of this exact molecule are not extensively documented, the behavior of the closely related ligand 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) provides significant insight into the potential coordination modes. ekb.eg

Studies on BHEP show that it forms stable complexes with various divalent transition metal ions, including Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), and Zinc (Zn(II)). ekb.eg In these complexes, the piperazine ring's nitrogen atoms and the oxygen atoms of the hydroxyethyl (B10761427) groups act as donor sites. The coordination results in the formation of chelate rings, which enhances the thermodynamic stability of the resulting complexes.

Density Functional Theory (DFT) calculations and potentiometric studies on BHEP complexes have elucidated their geometry and formation constants. ekb.eg The findings indicate that the geometry of the complexes is dependent on the metal ion:

Cu(II) and Co(II) complexes tend to adopt a distorted octahedral geometry.

Ni(II) complexes exhibit a distorted square planar geometry.

Zn(II) complexes are found to have a distorted tetrahedral geometry. ekb.eg

Upon complexation, structural changes in the ligand are observed. For instance, the N---N distance in the piperazine ring of BHEP decreases upon coordination with metal ions. ekb.eg It is anticipated that this compound would coordinate to metal ions primarily through the piperazine nitrogen atoms and the hydroxyl oxygen. The carbonyl oxygen atoms could also participate in coordination, potentially leading to multidentate ligand behavior. The formation constants and thermodynamic parameters for BHEP complexes with various metal ions at 25°C are summarized below.

| Metal Ion | log Kf (Formation Constant) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Cu(II) | 7.18 | -41.01 | -27.42 | 45.58 |

| Ni(II) | 5.79 | -33.07 | -20.11 | 43.48 |

| Co(II) | 5.02 | -28.67 | -16.12 | 42.10 |

| Zn(II) | 4.68 | -26.73 | -14.23 | 41.92 |

Based on a comprehensive search of scientific literature and chemical databases, there is currently no specific published research available that details the computational chemistry and theoretical investigations for the compound “this compound” corresponding to the detailed outline provided.

Studies detailing Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Quantum Theory of Atoms in Molecules (AIM), Reduced Density Gradient (RDG) analysis, or Hirshfeld surface analysis have not been located for this specific molecule.

While extensive research exists on other piperazine derivatives and the general application of these computational methods to a wide range of molecules, the direct application and resulting data for "this compound" are not present in the available literature. Consequently, an article with the requested detailed research findings, data tables, and scientifically accurate content strictly focused on this compound cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement experimental findings. For 1-(2-Hydroxyethyl)piperazine-2,5-dione, theoretical calculations such as Density Functional Theory (DFT) can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the molecular structure and understanding its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra. By employing computational methods, the magnetic shielding tensors for each nucleus can be determined, which are then converted into chemical shifts.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electron-withdrawing effect of the two carbonyl groups in the piperazine-2,5-dione ring and the presence of the hydroxyl group on the ethyl side chain. The protons on the piperazine (B1678402) ring are expected to show distinct signals due to their different chemical environments. Similarly, the carbon atoms of the piperazine ring and the hydroxyethyl (B10761427) side chain would exhibit characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~165-170 |

| C3 | ~3.5-3.8 | ~45-50 |

| C5 | - | ~165-170 |

| C6 | ~3.5-3.8 | ~45-50 |

| C7 (CH₂) | ~3.6-3.9 | ~58-62 |

| C8 (CH₂) | ~3.8-4.1 | ~50-55 |

| OH | Variable | - |

| NH | Variable | - |

Note: These are estimated values based on computational models and data from similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These calculations can help in assigning the various absorption bands observed in an experimental IR spectrum to specific molecular vibrations.

For this compound, the most prominent features in the predicted IR spectrum would be the strong absorption bands corresponding to the C=O stretching vibrations of the amide groups, typically expected in the range of 1650-1700 cm⁻¹. The O-H stretching vibration of the hydroxyl group would appear as a broad band around 3200-3500 cm⁻¹. The N-H stretching vibration of the amide group is also expected in a similar region. C-H stretching vibrations from the alkyl chains would be observed around 2850-3000 cm⁻¹.

Interactive Data Table: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3500 | Strong, Broad |

| N-H Stretch | 3200-3400 | Medium |

| C-H Stretch (Alkyl) | 2850-3000 | Medium |

| C=O Stretch (Amide) | 1650-1700 | Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-O Stretch | 1000-1150 | Medium |

Note: These are predicted frequency ranges and the actual appearance of the spectrum can be influenced by factors such as intermolecular hydrogen bonding.

Conformational Landscape Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for their interconversion. Computational methods, particularly molecular mechanics and quantum mechanics calculations, are essential for exploring the potential energy surface of the molecule.

Intramolecular hydrogen bonding between the hydroxyl group of the side chain and one of the carbonyl oxygen atoms of the piperazine ring could play a significant role in stabilizing certain conformations. The relative energies of the different conformers determine their population at a given temperature.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Key Features |

| A | O-C-C-N: ~60° | 0.0 (Global Minimum) | Potential for intramolecular hydrogen bonding between OH and C=O. |

| B | O-C-C-N: ~180° | 1.5 | Extended side chain conformation, less compact. |

| C | Piperazine Ring Conformation: Boat | 3-5 | Higher energy ring conformation compared to the chair form. |

| D | Piperazine Ring Conformation: Skew-Boat | 2-4 | Intermediate energy ring conformation. |

Note: The data presented here is illustrative of a typical conformational analysis. The actual relative energies and dominant conformers would need to be determined through specific and detailed computational studies.

Mechanistic Biological Research and Pharmacological Exploration

General Bioactivity Spectrum of Piperazine-2,5-dione Scaffolds

The inherent structural features of the piperazine-2,5-dione ring system provide a foundation for its diverse bioactivities. These characteristics include enhanced stability and a rigid conformation that facilitates specific molecular interactions.

A key advantage of the piperazine-2,5-dione scaffold is its notable resistance to enzymatic degradation by proteases. nih.govmdpi.com This heightened stability, compared to linear peptides, is a direct result of its cyclic structure, which protects the amide bonds from proteolytic cleavage. mdpi.com This resistance enhances the bioavailability and in vivo half-life of compounds containing this moiety, making them attractive candidates for drug development. mdpi.com

Furthermore, the six-membered ring of the piperazine-2,5-dione core imposes significant conformational constraints. nih.govmdpi.com This rigidity reduces the molecule's flexibility, which can be advantageous for several reasons. A conformationally constrained molecule has a lower entropic penalty upon binding to a biological target, which can lead to higher binding affinity. This structural pre-organization allows for a more precise orientation of substituent groups, facilitating specific and high-affinity interactions with receptors and enzyme active sites. mdpi.com

The piperazine-2,5-dione scaffold is capable of engaging in a variety of non-covalent interactions with biological macromolecules. The two amide functionalities within the ring can act as both hydrogen bond donors (N-H) and acceptors (C=O). These hydrogen bonding capabilities are crucial for the recognition and binding to the active sites of enzymes and receptors. researchgate.net

In addition to hydrogen bonding, the scaffold can be functionalized with various substituents that can participate in other types of molecular interactions. For instance, the introduction of aromatic rings can lead to π-stacking interactions with aromatic residues in a protein's binding pocket. nih.govresearchgate.net The specific nature and orientation of these interactions are dictated by the stereochemistry and the nature of the substituents at the 3- and 6-positions of the piperazine-2,5-dione ring.

Investigations into Specific Biological Activities

Building upon the foundational properties of the piperazine-2,5-dione scaffold, research has delved into its potential in various therapeutic areas, uncovering specific mechanisms of action.

Derivatives of the piperazine-2,5-dione and broader piperazine (B1678402) class have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. One of the well-documented mechanisms of antibacterial action for certain piperazine-containing compounds, particularly fluoroquinolone hybrids, is the inhibition of DNA gyrase. nih.govnih.gov DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, and its inhibition leads to cell death. nih.govnih.gov The piperazine moiety in these hybrids often plays a crucial role in binding to the enzyme-DNA complex. nih.gov

Another proposed mechanism for the antimicrobial effects of some 2,5-diketopiperazines is the disruption of microbial membrane integrity. nih.gov The amphiphilic nature of certain derivatives allows them to interact with and permeabilize the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell lysis. nih.gov The effectiveness of these compounds is often correlated with the nature of their cationic and hydrophobic substituents. nih.gov

| Mechanism | Description | Target Organisms | Key Structural Features |

|---|---|---|---|

| DNA Gyrase Inhibition | Inhibits the bacterial enzyme DNA gyrase, preventing DNA replication and repair. | Gram-positive and Gram-negative bacteria | Often found in fluoroquinolone-piperazine hybrids |

| Membrane Disruption | Interacts with and disrupts the integrity of the microbial cell membrane, leading to cell lysis. | Bacteria and fungi | Amphiphilic nature with cationic and hydrophobic groups |

The piperazine-2,5-dione scaffold has been extensively investigated for its anticancer potential, with several derivatives showing potent activity against various cancer cell lines. nih.govmdpi.com A primary molecular mechanism underlying this activity is the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.nete-century.us Studies have shown that certain piperazine derivatives can trigger caspase-dependent apoptosis by activating key executioner caspases, such as caspase-3 and caspase-9. researchgate.net This activation can be initiated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c. researchgate.net

In addition to inducing apoptosis, some piperazine-2,5-dione derivatives have been found to cause cell cycle arrest, particularly in the G2/M phase. mdpi.com This prevents cancer cells from progressing through mitosis and ultimately leads to a halt in proliferation. Another reported antineoplastic mechanism for piperazinedione is the alkylation of DNA at the N-7 position of guanine, which inhibits DNA replication. nih.gov Furthermore, the inhibition of critical cancer signaling pathways, such as the PI3K/AKT pathway, has been identified as a mechanism by which these compounds exert their anticancer effects. researchgate.net

| Molecular Mechanism | Effect on Cancer Cells | Associated Pathways/Molecules |

|---|---|---|

| Induction of Apoptosis | Triggers programmed cell death. | Caspase-3, Caspase-9, Bax, Cytochrome c |

| Cell Cycle Arrest | Halts cell proliferation at specific checkpoints. | G2/M phase |

| DNA Alkylation | Inhibits DNA replication. | Alkylation at N-7 of guanine |

| Inhibition of Signaling Pathways | Disrupts pro-survival signaling in cancer cells. | PI3K/AKT pathway |

The piperazine nucleus is a common feature in many centrally acting agents, and its derivatives have been a focal point in neurological research, particularly in the development of antidepressants and antipsychotics. nih.govnih.gov The psychotropic effects of these compounds are often mediated by their interaction with various neurotransmitter systems in the brain, most notably the serotonergic and dopaminergic systems. farmaceut.orgresearchgate.net

Many piperazine derivatives exhibit affinity for serotonin (B10506) (5-HT) receptors, acting as agonists, partial agonists, or antagonists at different subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). nih.govmdpi.com For instance, agonism at the 5-HT1A receptor is a well-established mechanism for anxiolytic and antidepressant effects. nih.gov Additionally, some piperazine-based compounds function as serotonin reuptake inhibitors, increasing the synaptic concentration of serotonin, a key mechanism of action for many antidepressant drugs. nih.gov The ability of certain piperazine-2,5-dione formulations to cross the blood-brain barrier further enhances their potential as treatments for neurological disorders. nih.gov The specific pharmacological profile of a piperazine derivative, and thus its therapeutic potential, is determined by its unique pattern of receptor affinities and interactions.

Anti-inflammatory and Analgesic Activity Mechanisms

The piperazine-2,5-dione scaffold is a core structure in various compounds exhibiting anti-inflammatory and analgesic properties. Research into derivatives of this class suggests several potential mechanisms of action. For instance, a series of novel piperazine-2,5-dione derivatives bearing indole (B1671886) analogs demonstrated significant anti-inflammatory and analgesic effects in vivo. nih.gov While the precise mechanisms for 1-(2-Hydroxyethyl)piperazine-2,5-dione are not extensively detailed, studies on related piperazine compounds offer valuable insights.

One study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), indicated that its anti-nociceptive and anti-inflammatory effects are mediated through the serotonergic pathway. nih.gov This compound was found to reduce licking time in both the neurogenic and inflammatory phases of the formalin test and increased the latency to thermal stimulus in tail flick and hot plate tests, suggesting central mechanism involvement. nih.gov Furthermore, it reduced paw edema, cell migration, and protein exudation in carrageenan-induced inflammation models. nih.gov The anti-nociceptive effects were antagonized by pre-treatment with agents that interfere with the serotonergic system. nih.gov

Other related heterocyclic compounds have also been investigated for their anti-inflammatory action, with some showing inhibition of cyclooxygenase (COX-1/2) enzymes, which are key mediators of inflammation. nih.gov For example, certain 5,5-diphenylimidazolidine-2,4-dione derivatives showed potent COX-2 inhibitory activity. nih.gov Another synthesized compound, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated potential anti-inflammatory activity by inhibiting the 5-lipoxygenase (5-LOX) enzyme and showing efficacy in carrageenan-induced paw edema tests. mdpi.com These findings suggest that the anti-inflammatory and analgesic activities of compounds containing the piperazine-2,5-dione core may involve modulation of key inflammatory pathways and neurotransmitter systems.

| Compound Class | Observed Activity | Potential Mechanism of Action | Reference |

| Piperazine-2,5-dione derivatives with indole | Anti-inflammatory, Analgesic | Not specified | nih.gov |

| Piperazine derivative (LQFM-008) | Anti-nociceptive, Anti-inflammatory | Mediation via the serotonergic pathway | nih.gov |

| 5,5-diphenylimidazolidine-2,4-dione derivatives | Anti-inflammatory, Analgesic | COX-2 Inhibition | nih.gov |

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Anti-inflammatory | 5-LOX Inhibition | mdpi.com |

Modulation of Multi-Drug Resistance at a Cellular Level

Multi-drug resistance (MDR) poses a significant challenge in the treatment of cancer and infectious diseases. mdpi.com The piperazine nucleus is a structural motif found in compounds capable of modulating MDR. The mechanism often involves the inhibition of efflux pumps, which are proteins that actively transport therapeutic agents out of cells, thereby reducing their efficacy.

Research has shown that certain arylpiperazines can reverse MDR in Escherichia coli that overexpress efflux pumps like AcrAB and AcrEF. nih.gov One such compound, 1-(1-Naphthylmethyl)-piperazine, was found to increase the intracellular concentration of levofloxacin (B1675101) and ethidium (B1194527) bromide, suggesting that it acts by inhibiting these efflux pumps. nih.gov This inhibition restores the susceptibility of the resistant bacteria to various antimicrobial agents.

In the context of cancer, novel semi-synthetic dihydrotestosterone (B1667394) derivatives incorporating a piperazine moiety have been shown to inhibit the efflux activity of ATP-binding cassette (ABC) transporters in inherently multidrug-resistant colon cancer cells. mdpi.com This inhibition sensitizes the cancer cells to various chemotherapy drugs. mdpi.com Although direct studies on this compound are limited, the established activity of related piperazine-containing molecules suggests that the piperazine-2,5-dione scaffold could be a valuable template for developing agents that counteract multi-drug resistance at the cellular level.

| Compound Type | Cell Type / Organism | Effect | Proposed Mechanism | Reference |

| Arylpiperazines (e.g., 1-(1-Naphthylmethyl)-piperazine) | Escherichia coli (overexpressing AcrAB/AcrEF) | Reversal of multidrug resistance | Inhibition of efflux pumps | nih.gov |

| Androstano-arylpyrimidines (Piperazine-containing) | Inherently MDR colon cancer cells (Colo 320) | Sensitization to chemotherapy | Inhibition of ABC transporter efflux activity | mdpi.com |

Other Potential Biological Impact Areas (e.g., antiviral, antifouling, antioxidative, anti-PAI-1 properties)

The piperazine-2,5-dione core is recognized for its presence in molecules with a wide array of biological activities beyond anti-inflammatory and analgesic effects. nih.gov This structural framework allows for diverse modifications, leading to compounds with various therapeutic potentials.

Antiviral Activity : Piperazine-2,5-dione derivatives have been identified as having potential antiviral properties. nih.gov For example, certain derivatives have been evaluated for activity against the influenza virus (H5N2). nih.gov The core structure is seen as a promising scaffold for developing new antiviral agents. nih.gov Furthermore, the broader class of piperazine compounds has been investigated for activity against other viruses like the Chikungunya virus, by targeting the hydrophobic pocket of the capsid protein. nih.gov

Antioxidative Properties : A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were designed and evaluated for their antioxidative activity. researchgate.net One compound, in particular, was found to protect SH-SY5Y cells from H2O2-induced oxidative damage by decreasing the production of reactive oxygen species (ROS) and stabilizing the mitochondrial membrane potential. researchgate.net The piperazine ring is a component of several potent antioxidant molecules. researchgate.net

Antifouling and Anti-PAI-1 Properties : The versatility of the piperazine-2,5-dione structure has led to its exploration in other specialized areas. It has been cited as a scaffold for developing antifouling agents and compounds with anti-PAI-1 (Plasminogen Activator Inhibitor-1) properties, highlighting its broad therapeutic and biotechnological potential. nih.gov

| Biological Activity | Specific Example / Finding | Reference |

| Antiviral | Derivatives tested against influenza virus (H5N2). | nih.gov |

| Antiviral | Piperazine binds to the capsid protein of Aura virus, a model for Chikungunya virus. | nih.gov |

| Antioxidative | 1,4-disubstituted piperazine-2,5-dione derivatives protect cells from oxidative stress. | researchgate.net |

| Antifouling | Mentioned as a potential application for piperazine-2,5-dione compounds. | nih.gov |

| Anti-PAI-1 | Cited as a potential biological impact of the piperazine-2,5-dione framework. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Impact of Substituent Variation on Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For the piperazine-2,5-dione scaffold, the nature and position of substituents significantly influence the biological activity.

The synthetic flexibility of the piperazine-2,5-dione core allows for the introduction of various substituents, which can tailor the molecule for specific applications. For instance, the addition of methyl and isopropyl groups at the 3- and 6-positions can enhance lipophilicity and cytotoxicity. Conversely, incorporating hydroxyethyl (B10761427) and dihydroxybenzyl groups can improve water solubility. In the context of radioprotective agents, the 1-(2-hydroxyethyl)piperazine moiety was found to be a crucial component for reducing cytotoxicity and improving the safety profile of the compounds. mdpi.com

The lipophilicity of piperazine derivatives can also influence their ability to penetrate bacterial cell membranes, which is a key factor for enhancing antibacterial activity. researchgate.net This highlights how modifying substituents can directly impact the pharmacokinetic and pharmacodynamic properties of these compounds.

Stereoisomeric Effects on Biological Activity

Stereochemistry plays a critical role in the biological activity of many pharmaceutical agents, and piperazine derivatives are no exception. The spatial arrangement of atoms can lead to significant differences in pharmacological effects between enantiomers.

A notable example is seen in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives. nih.gov The S-(+) enantiomers of several of these compounds exhibited significantly stronger analgesic activity than their corresponding R-(-) enantiomers. nih.gov In one case, the S-(+) enantiomer was 105 times more potent than morphine. nih.gov Interestingly, some of the R-(-) enantiomers displayed narcotic antagonist activity, a property not observed in their S-(+) counterparts. nih.gov This demonstrates a clear enantioselectivity, where different stereoisomers interact differently with their biological targets.

Similarly, studies on marine-derived diketopiperazine dimers, which exist as a series of stereoisomers, have shown variations in their cytotoxic effects against prostate cancer cells, further underscoring the importance of stereochemistry in determining the biological profile of these compounds. mdpi.com

Research Applications in Chemical Sciences and Advanced Materials

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The piperazine-2,5-dione framework is a highly adaptable building block in organic synthesis. Synthetic methods often involve either the cyclization of dipeptides or the functionalization of a pre-existing DKP core. chemrxiv.org This scaffold's reactive sites, particularly the carbon atoms adjacent to the carbonyl groups and the nitrogen atoms of the amide bonds, can be selectively modified to create a vast array of complex molecules. csu.edu.aumdpi.com

The DKP scaffold is exceptionally suited for creating diverse chemical libraries for drug discovery and other screening purposes. nih.gov Synthetic strategies, such as condensation reactions with various aldehydes, allow for the stepwise and controlled introduction of different functional groups onto the core structure. chemrxiv.orgmdpi.com This enables the generation of both symmetrical and unsymmetrical bis-arylidene derivatives, significantly expanding the chemical space accessible from a single scaffold. mdpi.com

Researchers have developed one-pot procedures to condense a variety of aldehydes with the DKP core, leading to the formation of both homo- and hetero-dimeric substituted products. csu.edu.auchemrxiv.org This methodology facilitates the rapid generation of compound libraries with diverse stereochemistry and functionality, which is crucial for screening for biological activity. researchgate.netmdpi.comnih.gov The ability to control the reaction to produce mono- or di-substituted products further enhances the structural diversity achievable. mdpi.com

| Synthetic Method | Description | Key Advantage | Reference |

|---|---|---|---|

| Stepwise Condensation | Utilizes 1,4-diacetylpiperazine-2,5-dione (B1297580) to control condensation with aldehydes, allowing for the synthesis of unsymmetrical bis-arylidene derivatives. | Enables creation of hetero-dimeric products with distinct substituents at the 3 and 6 positions. | mdpi.com |

| One-Pot Condensation | Direct condensation of various benzaldehydes with the piperazine-2,5-dione core to form (Z,Z)-(benzylidene) derivatives. | Streamlines the synthetic route for producing both homo- and hetero-dimeric libraries. | csu.edu.auchemrxiv.org |

| Catalytic Hydroxy-Directed Peptide Bond Formation | A concise, three-step protocol involving a diboronic acid anhydride-catalyzed condensation to synthesize DKPs with hydroxymethyl groups. | High to excellent yields without intermediate purification, suitable for creating functionalized DKPs. | acs.org |

As cyclic dipeptides, piperazine-2,5-diones are fundamentally linked to peptide chemistry. nih.govebi.ac.uk They serve as conformationally constrained peptide mimetics, which are valuable tools for studying peptide-protein interactions and for developing peptide-based therapeutics with improved stability against enzymatic degradation. nih.gov The synthesis of DKPs is a key area of peptide research, often involving the cyclization of dipeptide esters. wikipedia.org

Furthermore, the DKP scaffold is a cornerstone in the synthesis of more complex heterocyclic systems. mdpi.com It can be used as a precursor for synthesizing pyrazines and as a component in Diels-Alder reactions. mdpi.com The introduction of various substituents, particularly aromatic and heteroaromatic groups, transforms the simple DKP core into a diverse range of heterocyclic compounds with potential applications in medicinal and materials chemistry. acs.org

Development of Functional Materials

The inherent properties of the piperazine-2,5-dione scaffold, such as its rigid structure, capacity for self-assembly through hydrogen bonding, and synthetic tractability, make it an attractive candidate for the development of novel functional materials. mdpi.comresearchwithrutgers.com These materials are being explored for applications ranging from biomedical devices to optoelectronics. acs.orgmdpi.com

Recent research has highlighted the potential of DKP derivatives in the field of optoelectronics. mdpi.com Specifically, heteroarylidene-substituted 2,5-diketopiperazines have been identified as a class of peptide-derived molecular photoswitches. These materials exhibit photochromism, meaning they can reversibly change their structure and, consequently, their light absorption properties upon irradiation with light.

These DKP-based photoswitches can be isomerized between their E and Z forms using specific wavelengths of light. This behavior is foundational for applications in optical data storage, molecular machines, and photopharmacology. The development of such materials from biocompatible and environmentally friendly building blocks like cyclic dipeptides is a significant step toward "green" functional materials. mdpi.com While direct photovoltaic applications of 1-(2-Hydroxyethyl)piperazine-2,5-dione are not established, related heterocyclic and piperazine (B1678402) derivatives are being investigated for their potential in organic solar cells and as emitters in organic light-emitting diodes (OLEDs), suggesting a promising avenue for future research. nih.govmdpi.com

The piperazine-2,5-dione structure possesses multiple potential coordination sites, including the carbonyl oxygen atoms and the amide nitrogen atoms. The 1-(2-hydroxyethyl) substituent adds a hydroxyl group, which can also participate in metal coordination. These features make the molecule a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org Coordination polymers are of interest for their diverse applications in catalysis, gas storage, and sensing.

Additionally, the related compound 1-(2-hydroxyethyl)piperazine has been successfully used to functionalize biopolymers to create organic-inorganic hybrid materials. researchgate.net For example, it has been grafted onto magnetic sporopollenin (B1173437) to produce a novel adsorbent for the removal of heavy metals from aqueous solutions. researchgate.net This demonstrates the utility of the hydroxyethyl-piperazine moiety in creating functional hybrid materials, a principle that could be extended to derivatives of piperazine-2,5-dione for applications in environmental remediation or catalysis.

Advanced Analytical Methodologies for Compound Characterization in Research

Chromatographic Separations for Purity and Isomeric Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the purification and purity assessment of piperazine-2,5-dione derivatives. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a synthesized compound and for separating potential isomers. The piperazine-2,5-dione core, being a cyclic structure, can give rise to stereoisomers (e.g., cis and trans isomers) depending on the substitution patterns at other positions on the ring. csu.edu.auresearchgate.netchemrxiv.org

Research on substituted (benzylidene)piperazine-2,5-diones has demonstrated the utility of chromatographic methods for separating complex mixtures. csu.edu.auchemrxiv.org For instance, flash column chromatography with gradient elution has been successfully used to separate diastereomers. csu.edu.auchemrxiv.org While specific HPLC methods for 1-(2-Hydroxyethyl)piperazine-2,5-dione are not extensively detailed in the available literature, standard reversed-phase HPLC methodologies would be applicable. A typical method would involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

The data obtained from HPLC analysis is crucial for quantifying the purity of the final compound, which is a critical parameter for any subsequent research or application.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Piperazine-2,5-dione Analogs

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution of nonpolar compounds. |

| Gradient | 5% to 95% B over 20 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 220 nm and 254 nm | Detection of the analyte based on its absorbance of UV light. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Integration of Spectroscopic and Computational Techniques for Comprehensive Analysis

For an unambiguous structural elucidation of this compound, a combination of spectroscopic analysis and computational modeling is employed. This integrated approach provides a deeper understanding of the molecule's three-dimensional structure, electronic properties, and vibrational characteristics.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the precise molecular structure. ¹H NMR spectroscopy would confirm the presence of the hydroxyethyl (B10761427) group and the protons on the piperazine (B1678402) ring. Quantitative ¹³C NMR provides information on the carbon framework of the molecule. bohrium.com For related substituted piperazine-2,5-diones, specific NMR analyses, including Nuclear Overhauser Effect (NOE) experiments, have been crucial for distinguishing between cis and trans isomers. csu.edu.au The chemical shifts observed in NMR spectra are highly sensitive to the stereochemistry of the molecule. csu.edu.au

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the characteristic functional groups within the molecule. For this compound, key vibrational bands would include the O-H stretch from the alcohol, C-H stretches, and the prominent C=O stretch of the amide groups in the diketopiperazine ring. bohrium.comresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which helps to confirm the elemental composition.

Computational Analysis: Density Functional Theory (DFT) is a computational method frequently used to complement experimental data for piperazine derivatives. bohrium.comdntb.gov.ua DFT calculations can predict molecular geometries, vibrational frequencies (FT-IR spectra), and NMR chemical shifts. bohrium.commdpi.com The comparison between calculated and experimental spectra serves as a powerful validation of the proposed structure. mdpi.com

Furthermore, computational studies provide insights into the electronic properties of the molecule. Frontier Molecular Orbital analysis (HOMO-LUMO) can be performed to understand the chemical reactivity and stability of the compound. bohrium.commdpi.com The Molecular Electrostatic Potential (MEP) can also be calculated to identify regions of the molecule that are rich or deficient in electrons, which is valuable for predicting intermolecular interactions. bohrium.com This synergy between empirical spectroscopic data and theoretical calculations ensures a comprehensive and accurate characterization of the target compound. researchgate.netchemrxiv.org

Table 2: Summary of Integrated Analytical Techniques for Characterization

| Technique | Information Provided |

| ¹H and ¹³C NMR | Confirms the carbon-hydrogen framework and connectivity. Differentiates between isomers. csu.edu.aubohrium.com |

| FT-IR Spectroscopy | Identifies key functional groups (e.g., C=O amide, O-H alcohol). researchgate.net |

| Mass Spectrometry | Determines molecular weight and elemental composition (HRMS). |

| DFT Calculations | Predicts optimized geometry, NMR shifts, and vibrational frequencies for comparison with experimental data. mdpi.com |

| HOMO-LUMO Analysis | Provides insights into electronic transitions, chemical reactivity, and kinetic stability. bohrium.commdpi.com |

Emerging Research Trends and Future Perspectives

Rational Design and Synthesis of Next-Generation Derivatives

The future of 1-(2-hydroxyethyl)piperazine-2,5-dione research is intrinsically linked to the ability to rationally design and synthesize novel derivatives with enhanced or entirely new functionalities. The core piperazine-2,5-dione structure serves as a versatile scaffold that can be accessed through established synthetic routes, such as the cyclization of dipeptides or by building upon the pre-formed core. researchgate.netresearchgate.net

Future synthetic strategies will likely focus on several key areas:

Substitution on the Diketopiperazine Ring: The nitrogen atoms and alpha-carbons of the DKP ring itself offer sites for further functionalization. Introducing substituents can alter the molecule's shape, steric profile, and electronic properties, leading to derivatives with fine-tuned biological activities.

Stereo-controlled Synthesis: The development of methods for stereoselective synthesis will be crucial. Since biological systems are chiral, the ability to produce specific stereoisomers of new derivatives is essential for maximizing potency and minimizing potential off-target effects.

A concise method for synthesizing 2,5-diketopiperazines with hydroxymethyl functional groups has been developed using diboronic acid anhydride-catalyzed peptide bond formation, offering a high-yield, atom-economical approach that avoids stoichiometric condensation reagents. organic-chemistry.org This type of innovative synthetic methodology will be instrumental in creating libraries of novel derivatives for screening and development.

| Synthetic Strategy | Focus Area | Potential Outcome |

| Functionalization of Side Chain | Modification of the terminal -OH group on the 2-hydroxyethyl moiety. | Altered solubility, lipophilicity, and target-binding interactions. |

| Ring Modification | Introduction of substituents at the N- or C-α positions of the piperazinedione core. | Creation of analogs with diverse 3D shapes and electronic properties for new biological targets. |

| Catalytic Cyclization | Employing novel catalysts like diboronic acid anhydride (B1165640) for efficient ring formation. | High-yield, scalable synthesis of derivatives with improved sustainability. organic-chemistry.org |

| Asymmetric Synthesis | Control of stereochemistry during the synthesis of chiral derivatives. | Production of enantiomerically pure compounds to enhance biological specificity and efficacy. |

Elucidation of Complex Biological Pathways and Molecular Targets

While the broader class of cyclodipeptides (CDPs) is known to exhibit a wide array of biological and pharmacological activities—including antibacterial, anti-tumor, and antiviral properties—the specific pathways and molecular targets of this compound remain largely unexplored. nih.govresearchgate.netoup.com Future research will focus on moving beyond general activity screening to pinpointing the precise mechanisms of action.

Key research objectives in this area include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or ion channels that derivatives of this compound interact with. For instance, other cyclic dipeptides have been shown to block cation channels and increase the expression of alkaline phosphatase. oup.com

Pathway Analysis: Once a target is identified, subsequent studies will aim to map the downstream signaling pathways that are modulated by the compound. This involves investigating changes in gene expression, protein phosphorylation, and metabolite levels within cells.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a range of derivatives, as outlined in the previous section, researchers can establish clear relationships between specific structural features and biological activity. This iterative process is fundamental to optimizing lead compounds for desired therapeutic effects.

The diverse bioactivities of related compounds suggest a rich field for investigation. For example, various cyclodepsipeptides have shown antitumor, antifungal, and antiviral activities, highlighting the potential of cyclic peptide scaffolds. frontiersin.org Similarly, other piperazine (B1678402) derivatives have been synthesized and evaluated as potent inhibitors of enzymes like urease, which is implicated in diseases caused by Helicobacter pylori. nih.gov These precedents provide a roadmap for investigating the biological potential of this compound.

| Potential Biological Activity | Known Target/Pathway for Related Compounds | Future Research Direction |

| Antimicrobial | Bacterial cell wall synthesis, DNA gyrase, efflux pumps. nih.gov | Screening against a panel of pathogenic bacteria and fungi; mechanism of action studies. |

| Anticancer | Topoisomerases, histone deacetylases (HDACs), induction of apoptosis. oup.comnih.gov | Evaluation against various cancer cell lines; identification of specific anticancer targets. |

| Neuromodulatory | Ion channels, neurotransmitter receptors. | Investigation of effects on neuronal cells and potential for treating neurological disorders. |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, cytokine signaling pathways. | Assessing the ability to modulate inflammatory responses in cellular and animal models. |

Advanced Computational Modeling for Predictive Research

Computational modeling is an indispensable tool in modern drug discovery and materials science, and it is set to play a pivotal role in advancing research on this compound. In silico techniques allow for the rapid, cost-effective screening of virtual compounds and the prediction of their properties, guiding synthetic efforts toward the most promising candidates.

Future computational research will likely encompass:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to the active site of a target protein. researchgate.net For this compound derivatives, docking studies can screen them against libraries of known biological targets (e.g., enzymes, receptors) to generate hypotheses about their mechanism of action. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a compound and its target protein over time, providing deeper insights into the stability of the binding interaction and the conformational changes that may occur. ijpsdronline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in a compound's chemical structure with changes in its biological activity. These models can predict the activity of newly designed derivatives before they are synthesized.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable drug-like properties early in the development process. researchgate.net

Thermodynamic modeling has also been applied to N-(2-Hydroxyethyl)piperazine to predict its behavior in systems for CO2 capture, demonstrating the power of computational methods to characterize the physicochemical properties of this chemical moiety. researchgate.netfrontiersin.org

Exploration of Novel Materials Science Applications

Beyond its potential in pharmacology, the unique structure of this compound makes it an attractive building block for novel materials. The piperazine-2,5-dione ring, in particular, is being investigated as a renewable monomer for creating advanced polymers.

Emerging applications in materials science include:

Biodegradable Polymers: The 2,5-diketopiperazine (DKP) core can be used as a cyclic monomer for the ring-opening polymerization to synthesize poly(amino acid)s. researchgate.net These polymers are biocompatible and biodegradable, making them ideal candidates for biomedical applications. Research has demonstrated the synthesis of amphiphilic block copolymers using DKPs, which can self-assemble into pH-sensitive nanoparticles for controlled, acid-actuated drug release. whiterose.ac.uk This offers a sustainable and potentially safer alternative to traditional polymer synthesis routes. researchgate.netwhiterose.ac.uk

Functionalized Sorbents: The 1-(2-hydroxyethyl)piperazine moiety can be grafted onto the surface of other materials to create functionalized sorbents. For example, magnetic sporopollenin (B1173437) has been functionalized with 1-(2-hydroxyethyl)piperazine to create a hybrid material capable of efficiently removing heavy metal ions like lead(II) and arsenic(III) from aqueous solutions. researchgate.net This highlights a potential application in environmental remediation and water purification.

The combination of a polymerizable ring and a reactive side chain in this compound opens up possibilities for creating multifunctional materials with tailored properties for a wide range of applications, from advanced drug delivery systems to environmental technologies.

Q & A

Q. What are the established synthetic methodologies for preparing 1-(2-hydroxyethyl)piperazine-2,5-dione and its derivatives?

The compound can be synthesized via multicomponent Ugi reactions using alkynyl inputs to form the piperazine-2,5-dione core, followed by hydroxyethyl group introduction through post-modification reactions like acylation or alkylation . Alternative routes involve condensation of amino acids or amides with 1,2-dicarbonyl compounds under basic conditions, a method validated for symmetric diketopiperazines . For example, glycinamide reacts with phenylglyoxal to form piperazine-2,5-dione scaffolds, which can be further functionalized with hydroxyethyl groups via nucleophilic substitution .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : For resolving hydrogen (¹H) and carbon (¹³C) environments, as demonstrated in structural elucidation of acetylated derivatives .

- IR spectroscopy : To confirm carbonyl (C=O) stretches (~1655 cm⁻¹) and hydroxyethyl O-H bonds .

- Mass spectrometry (ESI-MS) : For molecular ion identification (e.g., m/z 372.4 for C₂₂H₂₀N₄O₂ derivatives) .

- X-ray crystallography : Used to resolve stereochemical ambiguities in crystalline derivatives (e.g., CCDC 1407713) .

Q. What biological activities are associated with piperazine-2,5-dione derivatives?

These compounds exhibit diverse bioactivities:

- Anticancer : Tryptamine-piperazine-2,5-dione conjugates inhibit cancer cell proliferation via receptor-mediated pathways (e.g., 5-HT receptors) .

- Immunosuppression : Janthinolide C from Penicillium griseofulvum suppresses murine splenocyte activation (IC₅₀ = 1.3 μM) .

- Antioxidant : 1,4-Disubstituted derivatives modulate the IL-6/Nrf2 pathway to counteract H₂O₂-induced oxidative stress .

- Anti-glycation : Reduces advanced glycation end-products (AGEs) in dermal fibroblasts, mitigating age-related damage .

Q. Are piperazine-2,5-diones naturally occurring, and what are their sources?

Yes, they are produced by fungi such as Penicillium griseofulvum. Four novel piperazine-2,5-dione derivatives (janthinolides C–F) were isolated from solid cultures, highlighting their role as secondary metabolites with immunosuppressive properties .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of unsymmetrical piperazine-2,5-dione derivatives?

Regioselectivity is controlled by optimizing reaction conditions and catalysts. For example:

- Base selection : NaH promotes C–N bond formation in Ugi reactions, favoring piperazine-2,5-dione over β-lactam byproducts .

- Chiral auxiliaries : Enantioselective synthesis of (S)-1-(4-fluorobenzyl)-3-isopropyl derivatives uses organocatalysts to achieve >99% enantiomeric excess .

- Protecting groups : Selective acylation of amine groups directs functionalization to specific positions .

Q. What molecular mechanisms underlie the antioxidant activity of 1,4-disubstituted piperazine-2,5-dione derivatives?

Derivatives like 1-(3,5-dimethoxyphenyl)-4-pivaloylpiperazine-2,5-dione activate the Nrf2 pathway, upregulating antioxidant enzymes (e.g., HO-1). Concurrent suppression of pro-inflammatory IL-6 signaling reduces oxidative injury in cellular models .

Q. How can X-ray crystallography resolve structural ambiguities in piperazine-2,5-dione derivatives?

Crystal structures (e.g., CCDC 1407713) provide atomic-level resolution of bond angles, ring conformations, and substituent orientations. This is critical for confirming regioisomeric products and guiding structure-activity relationship (SAR) studies .

Q. What strategies improve the solubility and bioavailability of piperazine-2,5-dione-based compounds?

- Hydrophilic substitutions : Introducing hydroxyethyl or methoxy groups enhances aqueous solubility .

- Prodrug approaches : Acetylation of amine groups improves membrane permeability, as seen in tryptamine conjugates .

- Co-crystallization : Using co-formers like cyclodextrins can increase dissolution rates .

Q. How do computational methods predict the bioactivity of novel piperazine-2,5-dione analogs?

Molecular docking and dynamics simulations model interactions with targets like 5-HT receptors or Nrf2. For example, 3D studies of diketopiperazine analogs against Staphylococcus aureus identified key hydrophobic interactions driving antibacterial activity .

Q. What are the challenges in isolating piperazine-2,5-dione derivatives from natural sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.